1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Overview
Description
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group substituted with methoxy groups, a pyridinyl group, and an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the 3,4-dimethoxybenzyl intermediate. This can be achieved through the methylation of 3,4-dihydroxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Pyridinyl-Imidazolyl Intermediate: The next step involves the synthesis of the pyridinyl-imidazolyl intermediate. This can be achieved by reacting 2-bromoethylamine with pyridine-2-carbaldehyde to form the corresponding imine, followed by cyclization with ammonium acetate to yield the imidazole ring.
Urea Formation: The final step involves the coupling of the benzyl intermediate with the pyridinyl-imidazolyl intermediate in the presence of a urea derivative, such as phenyl isocyanate, under mild heating conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives using reducing agents such as sodium borohydride.
Substitution: The pyridinyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated pyridinyl derivatives.
Scientific Research Applications
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiourea: Similar structure but contains a thiourea group instead of a urea group.
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy-substituted benzyl group, pyridinyl group, and imidazolyl group collectively contribute to its versatility in various applications.
Biological Activity
1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS Number: 1448071-86-0) is a compound of considerable interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N5O3, with a molecular weight of 381.4 g/mol. The structure features a urea moiety linked to a pyridine and imidazole derivative, which are known for their biological activities.
The compound exhibits its biological effects primarily through interaction with specific cellular pathways. Research indicates that it may inhibit certain enzymes and receptors involved in cell proliferation and survival, particularly in cancer cells. The anti-proliferative activity has been attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Anti-Proliferative Effects
A significant study evaluated the anti-proliferative effects of the compound on various cancer cell lines, including HL60 (human promyelocytic leukemia) and HCT116 (human colorectal carcinoma). The results demonstrated notable reductions in cell viability:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HL60 | 2.37 |
This compound | HCT116 | 0.86 |
These findings indicate that the compound has a strong inhibitory effect on cell proliferation at low micromolar concentrations, suggesting its potential as an anti-cancer agent .
Binding Affinity Studies
Molecular docking studies have revealed that this compound binds effectively to key proteins involved in cancer pathways. The binding affinity values were measured using computational methods, showing that it has a higher affinity compared to standard inhibitors used in cancer therapy.
Compound | Target Protein | Binding Affinity (kcal/mol) |
---|---|---|
This compound | Caspase-3 | -7.4 |
Reference Inhibitor | Caspase-3 | -5.7 |
The enhanced binding interactions suggest that this compound could be more effective than existing treatments by stabilizing the protein-ligand complex .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups. The mechanism was linked to increased apoptosis in tumor cells.
- Combination Therapy : Preliminary data indicate that when combined with other chemotherapeutic agents, the efficacy of this compound is enhanced, leading to synergistic effects against resistant cancer cell lines.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-27-17-7-6-15(13-18(17)28-2)14-24-20(26)23-10-12-25-11-9-22-19(25)16-5-3-4-8-21-16/h3-9,11,13H,10,12,14H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTDLMLTEAGTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CN=C2C3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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